

Unveiling the Conserved Roles of YN14/RBM8A Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YN14	
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ZURICH, Switzerland – December 8, 2025 – In a comprehensive analysis targeting researchers, scientists, and drug development professionals, new insights into the cross-species functionality of the **YN14** protein, also known as RNA Binding Motif Protein 8A (RBM8A), are now available. This guide synthesizes critical data on RBM8A's function, signaling pathways, and experimental methodologies, highlighting its conserved role as a core component of the Exon Junction Complex (EJC) across a range of species from humans to zebrafish.

Synopsis of RBM8A/YN14 Function

RBM8A, or **YN14**, is a ubiquitously expressed RNA-binding protein fundamental to several key cellular processes. It is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that marks exon-exon junctions on mature mRNAs following splicing. This role places RBM8A at the heart of post-transcriptional gene regulation, influencing mRNA export, localization, translation efficiency, and nonsense-mediated mRNA decay (NMD). Its function is highly conserved across a wide array of species, indicating its critical importance in eukaryotic life.

Cross-Species Functional Comparison of RBM8A/YN14



While the core functions of RBM8A are conserved, subtle differences and species-specific research findings provide a more nuanced understanding. The following tables summarize available quantitative and qualitative data.

Table 1: RBM8A/YN14 Expression Levels and

Subcellular Localization

Species	Tissue/Cell Type	Expression Level (RPKM/TPM)	Subcellular Localization	Citation
Homo sapiens (Human)	oiens Brain 21.6 RPKM		Nucleus, Nuclear Speckles, Cytoplasm, Centrosome	[1][2]
Ubiquitous	Widely Expressed	Nucleus, Cytoplasm	[3]	
Mus musculus (Mouse)	Embryonic Brain (E9-E14)	High during neurogenesis	Not specified	[4]
Adult Brain	Lower than embryonic stages	Not specified	[4]	
Danio rerio (Zebrafish)	Embryo (24 hpf)		Not specified	[5]
Drosophila melanogaster	Oocyte	Localized to posterior pole	Posterior pole of oocyte	[6]
Arabidopsis thaliana	Not specified	Not specified	Not specified	[7]

Note: Direct quantitative comparison of expression levels across species is challenging due to variations in experimental methodologies and data reporting. The provided values offer a snapshot of expression within the specified context.



Table 2: Key Interacting Partners of RBM8A/YN14

Across Species

Interactin g Protein	Function in Complex	Human	Mouse	Zebrafish	Drosophil a	Citation
MAGOH	Forms a stable heterodime r with RBM8A, core EJC component	Yes	Yes	Yes	Yes	[2][7][8]
EIF4A3	Core EJC component , RNA helicase	Yes	Yes	Yes	Yes	[8]
CASC3 (MLN51)	Core EJC component	Yes	Yes	Yes	Yes	[8]
UPF3B	NMD factor	Yes	Not specified	Not specified	Not specified	[8]
PYM1	EJC disassembl y factor	Yes	Not specified	Not specified	Not specified	[8]

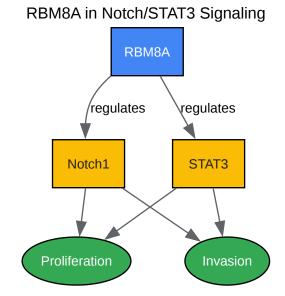
Signaling Pathways Involving RBM8A/YN14

RBM8A has been implicated in several critical signaling pathways, underscoring its role in cellular regulation.

Notch/STAT3 Signaling Pathway

In the context of glioblastoma, RBM8A has been shown to promote tumor growth and invasion through the Notch/STAT3 pathway. RBM8A may regulate the activity of Notch1 and STAT3, key players in cell proliferation and differentiation.





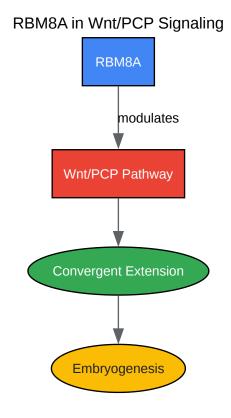
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RBM8A's regulatory role in the Notch/STAT3 pathway.

Wnt/PCP Signaling Pathway

Studies in zebrafish have linked RBM8A to the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway. Reduced rbm8a function leads to defects in convergent extension movements during embryogenesis, a process regulated by Wnt/PCP signaling.





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RBM8A's influence on the Wnt/PCP signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Co-Immunoprecipitation (Co-IP) for RBM8A Interaction Studies

Objective: To identify and confirm protein-protein interactions with RBM8A.

Materials:

• Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Anti-RBM8A antibody and corresponding isotype control IgG
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
- Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RBM8A antibody or control IgG overnight at 4°C.
- Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting for RBM8A Detection

Objective: To detect and quantify the expression of RBM8A protein in a sample.

Materials:

- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against RBM8A
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Separation: Separate protein samples by SDS-PAGE.
- Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM8A antibody.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

RNA Sequencing (RNA-Seq) Analysis of RBM8A Knockout/Knockdown

Objective: To identify genes and pathways affected by the loss or reduction of RBM8A function.

Procedure:

- RNA Extraction: Isolate total RNA from control and RBM8A knockout/knockdown cells or tissues.
- Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.







- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the reads to a reference genome.
 - Quantification: Count the number of reads mapping to each gene.
 - Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the RBM8A-deficient samples compared to controls.
 - Pathway Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify affected signaling pathways and biological processes.



RNA Extraction Library Preparation Sequencing Data Analysis

Experimental Workflow for RNA-Seq Analysis

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A simplified workflow for RNA-seq analysis.

This guide provides a foundational understanding of the cross-species functions of RBM8A/**YN14**. The conserved nature of this protein underscores its potential as a therapeutic target in various diseases, and the provided protocols offer a starting point for further research into its complex roles.



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- To cite this document: BenchChem. [Unveiling the Conserved Roles of YN14/RBM8A Across Species: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385360#cross-species-comparison-of-yn14-protein-function]

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